molecular formula C18H19N3O4 B2570114 (2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209906-29-5

(2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2570114
CAS RN: 1209906-29-5
M. Wt: 341.367
InChI Key: MPWMXEFJPFOAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a furan ring, an oxadiazole ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may have a rigid, three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is an aromatic system and might undergo electrophilic substitution. The oxadiazole ring might participate in nucleophilic substitution reactions .

Scientific Research Applications

Bond Cleavage Reactions in Oxygen and Nitrogen Heterocycles

This study investigates the reactions of various heterocycles, including furans and pyridines, with a rhodium phosphine complex. The research highlights the distinct behavior of oxygen and nitrogen heterocycles when exposed to this complex, providing insight into the chemical reactivity and potential application of similar compounds in catalysis or synthetic organic chemistry (Jones, Dong, & Myers, 1995).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

A study on the synthesis and biological evaluation of novel dicationic imidazo[1,2-a]pyridines, which exhibit strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. The chemical synthesis and potential therapeutic applications of these compounds suggest a pathway for developing new treatments based on furan derivatives (Ismail et al., 2004).

Catalytic Reduction of Biomass-Derived Furanic Compounds

Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural, to produce valuable chemicals like furfuryl alcohol and 2,5-dimethylfuran. This study contributes to the field of green chemistry by demonstrating how furanic compounds can be transformed into useful biofuels and chemicals through hydrogenation reactions (Nakagawa, Tamura, & Tomishige, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to assess these aspects .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-10-14(12(2)24-11)18(22)21-7-5-13(6-8-21)16-19-20-17(25-16)15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWMXEFJPFOAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.